6-Amino-5-methylpyridine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
6-amino-5-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-2-5(12(7,10)11)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIVWFNEGLNRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Sandmeyer-Type Reactions
A prominent method involves converting a primary amine to a diazonium salt, followed by sulfur dioxide insertion in the presence of copper(I) chloride. Adapted from the synthesis of 2-chloro-5-methyl-1,3,4-thiadiazole sulfonyl chlorides, this approach was modified for pyridine systems.
Procedure :
- Diazotization : 6-Amino-5-methylpyridine (1.0 equiv) is dissolved in a chilled (-5°C) mixture of concentrated HCl and water. Sodium nitrite (1.1 equiv) is added dropwise to generate the diazonium salt, maintaining temperatures below -5°C to prevent decomposition.
- SO₂ Insertion : The diazonium solution is transferred to a reactor containing liquid sulfur dioxide, CuCl (0.1 equiv), acetic acid, and toluene at 0°C. Gradual warming to 25°C over 1 hour facilitates sulfonyl chloride formation.
- Workup : The organic layer is washed with NaHCO₃ and brine, dried over MgSO₄, and concentrated under reduced pressure. Yields reach 86% when using tris(trimethylsilyl)silane as a stabilizing agent.
Challenges :
Direct Chlorosulfonation of Pyridine Derivatives
Chlorosulfonic acid (HSO₃Cl) directly introduces sulfonyl chloride groups into aromatic systems. For 6-amino-5-methylpyridine, the amino group’s ortho/para-directing effects favor sulfonation at position 3.
Procedure :
- Reaction Setup : 6-Amino-5-methylpyridine (1.0 equiv) is suspended in HSO₃Cl (8.2 equiv) at -10°C. The mixture is warmed to 25°C, forming a homogeneous solution.
- Quenching : The reaction is poured onto ice, and the precipitated sulfonyl chloride is extracted with dichloromethane.
- Purification : Flash chromatography (hexanes/ethyl acetate) yields 44–77% product, depending on the stoichiometry of HSO₃Cl.
Optimization :
- Excess HSO₃Cl (≥5 equiv) minimizes di- and tri-sulfonation byproducts.
- Anhydrous conditions prevent hydrolysis to sulfonic acids.
Oxidation of Thiol Precursors
Thiol to Sulfonyl Chloride Conversion
Thiol groups at position 3 of the pyridine ring are oxidized to sulfonyl chlorides using sodium hypochlorite (NaOCl) in acidic media, as demonstrated for 2-mercaptopyridine derivatives.
Procedure :
- Thiol Synthesis : 6-Amino-5-methylpyridine-3-thiol is prepared via nucleophilic aromatic substitution of a 3-bromo precursor with NaSH in DMF.
- Oxidation : The thiol (1.0 equiv) is treated with NaOCl (10 equiv) in H₂SO₄ at 0°C. Vigorous stirring for 4 hours ensures complete conversion.
- Isolation : The product is extracted into toluene, washed with cold water, and crystallized from diethyl ether at -78°C.
Yield : 86–92% for analogous pyridine thiols.
Stability Note : Storage under argon at -20°C retards decomposition to chlorothiadiazole byproducts.
Electrophilic Aromatic Substitution with Chlorosulfonic Acid
Regioselective Sulfonation
Chlorosulfonic acid acts as both a sulfonating agent and a chlorinating reagent. For 5-methylpyridin-6-amine, the amino group directs electrophilic attack to position 3.
Procedure :
- Reaction : 6-Amino-5-methylpyridine (1.0 equiv) is added to HSO₃Cl (3.0 equiv) at 0°C. The mixture is stirred at 50°C for 2 hours.
- Workup : Quenching with ice water followed by neutralization with NaOH yields the sulfonyl chloride as a pale green solid.
Yield : 66–77% for similar trialkylammonium intermediates.
Comparative Analysis of Synthetic Routes
Key Observations :
- The diazonium route offers high yields but requires cryogenic conditions.
- Thiol oxidation is optimal for scalability but necessitates pre-functionalized thiols.
- Chlorosulfonation is rapid but less regioselective for polysubstituted pyridines.
Applications and Derivatives
The sulfonyl chloride serves as a precursor for sulfonamides and sulfonate esters. Reactivity studies show:
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-methylpyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution: It can undergo substitution reactions, where the sulfonyl chloride group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with 6-Amino-5-methylpyridine-3-sulfonyl chloride include tertiary amines and oxidizing agents. The reactions often require specific conditions, such as the presence of air or a catalyst, to proceed efficiently.
Major Products Formed
The major products formed from reactions involving 6-Amino-5-methylpyridine-3-sulfonyl chloride depend on the specific reaction conditions and reagents used. For example, oxidative reactions with tertiary amines can produce sulfonylethenamines .
Scientific Research Applications
6-Amino-5-methylpyridine-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to investigate its effects on different biological systems.
Medicine: Research into potential medicinal applications of this compound is ongoing, with studies exploring its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Amino-5-methylpyridine-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Findings:
Substituent Effects on Reactivity: The amino group in 6-amino-5-methylpyridine-3-sulfonyl chloride increases electron density at the pyridine ring, accelerating nucleophilic substitution at the sulfonyl chloride group compared to halogenated analogs like 5-bromo-6-chloropyridine-3-sulfonyl chloride . Halogen substituents (e.g., Cl, Br) in analogs such as and enhance thermal stability and resistance to hydrolysis but reduce solubility in polar solvents.
Trifluoromethoxy groups (e.g., in ) create strong electron-withdrawing effects, stabilizing the sulfonyl chloride against premature hydrolysis but requiring harsher reaction conditions.
Application-Specific Trends: Pharmaceutical synthesis: Amino-substituted derivatives (e.g., the target compound) are preferred for creating water-soluble sulfonamide drugs due to their polarity . Agrochemicals: Halogenated analogs (e.g., ) are more suited for lipid-rich environments, enhancing penetration into plant or insect tissues .
Biological Activity
6-Amino-5-methylpyridine-3-sulfonyl chloride is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound, characterized by its amino and sulfonyl functional groups, is investigated for various therapeutic applications, particularly in the field of medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 6-Amino-5-methylpyridine-3-sulfonyl chloride can be represented as follows:
This structure includes:
- A pyridine ring, which contributes to its chemical reactivity.
- An amino group that may interact with biological targets.
- A sulfonyl chloride group that can participate in nucleophilic substitution reactions, making it a versatile building block in drug synthesis.
The biological activity of 6-Amino-5-methylpyridine-3-sulfonyl chloride is primarily attributed to its ability to form covalent bonds with target proteins through the sulfonyl chloride moiety. This mechanism allows it to inhibit specific enzymes or receptors involved in disease processes. The compound's interaction with biological targets can lead to modulation of cellular pathways, potentially resulting in therapeutic effects against various conditions.
Biological Activities
Research has indicated several biological activities associated with 6-Amino-5-methylpyridine-3-sulfonyl chloride:
-
Antimicrobial Activity :
- Studies have shown that sulfonamide derivatives exhibit significant antibacterial properties. The mechanism often involves inhibition of bacterial folate synthesis, crucial for DNA replication and cell division.
- A comparative study demonstrated that derivatives of pyridine sulfonamides exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.
-
Anticancer Properties :
- Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with metabolic pathways essential for tumor proliferation.
- For instance, a case study on related compounds showed promising results in inhibiting PRMT5, an enzyme implicated in cancer cell survival and proliferation .
- Enzyme Inhibition :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 6-Amino-5-methylpyridine-3-sulfonyl chloride against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines revealed that treatment with 6-Amino-5-methylpyridine-3-sulfonyl chloride resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM for certain lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Q & A
Q. What are the challenges in synthesizing and handling 6-amino-5-methylpyridine-3-sulfonyl chloride on a multigram scale?
- Methodological Answer : Scale-up risks exothermic decomposition during chlorosulfonation. Use jacketed reactors with precise temperature control (–10°C to 25°C). Purify via recrystallization (hexane/EtOAc) to remove sulfonic acid byproducts. Implement inert-atmosphere gloveboxes for storage and dispensing to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
